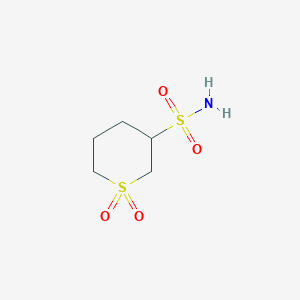
1,1-Dioxo-1lambda6-thiane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-1lambda6-thiane-3-sulfonamide is an organic compound with the molecular formula C4H9NO4S2. It is also known by its IUPAC name, tetrahydro-3-thiophenesulfonamide 1,1-dioxide. This compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further oxidized to form a sulfone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiane-3-sulfonamide typically involves the oxidation of tetrahydrothiophene-3-sulfonamide. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction conditions is optimized to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxo-1lambda6-thiane-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized sulfur species.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation states of sulfur compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
1,1-Dioxo-1lambda6-thiane-3-sulfonamide has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its sulfonamide moiety.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dioxo-1lambda6-thiane-3-sulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s oxidized sulfur atoms can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dioxo-1lambda6-thiolane-3-sulfonamide: Similar structure but with a different ring size.
1,1-Dioxo-1lambda6-thiane-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.
Uniqueness
1,1-Dioxo-1lambda6-thiane-3-sulfonamide is unique due to its specific ring structure and the position of the sulfonamide group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H11NO4S2 |
|---|---|
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
1,1-dioxothiane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c6-12(9,10)5-2-1-3-11(7,8)4-5/h5H,1-4H2,(H2,6,9,10) |
Clé InChI |
BCVLSRXCYFVMPN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
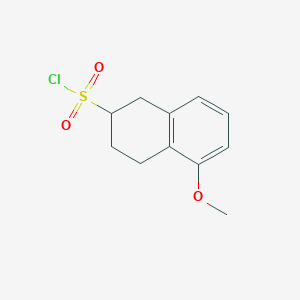
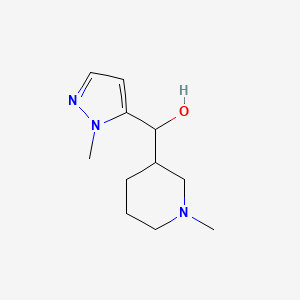
![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)

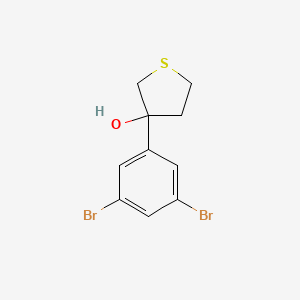
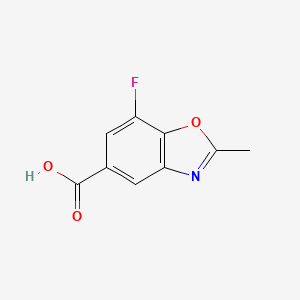
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)

![4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13237381.png)

